N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique molecular structure that incorporates multiple functional groups. This compound is classified under the category of acetamides and triazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, typically involving multi-step organic reactions. It has been studied for its potential applications in pharmacology, particularly in developing antimicrobial and anticancer agents.
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice (commonly dichloromethane or ethanol), and the use of catalysts to optimize yields and purity.
The molecular formula for N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is . The compound features:
| Property | Value |
|---|---|
| Molecular Weight | 389.9 g/mol |
| InChI Key | WNFIZXPUANYCTM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
This structure indicates a complex arrangement with multiple rings and functional groups that contribute to its chemical properties.
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific conditions (e.g., temperature, solvent) will influence the reaction pathways and product distributions.
The mechanism of action for N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily related to its interactions with biological targets such as enzymes and receptors.
The compound may exert its effects by binding to specific targets within biological pathways, altering their activity and modulating downstream signaling mechanisms. The precise molecular interactions would depend on its structural features and the nature of the biological system being studied.
While specific physical properties such as boiling point and melting point are not provided in the sources, compounds of this class generally exhibit moderate solubility in organic solvents.
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Variable (depends on solvent) |
| Stability | Generally stable under standard conditions |
These properties influence the compound's reactivity and potential applications in scientific research.
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
This compound's multifaceted nature makes it a valuable subject for further research in both academic and industrial settings.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1